1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a bromophenoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with ethylene oxide to form 3-bromophenoxyethanol. The next step involves the reaction of 3-bromophenoxyethanol with piperidine to yield 1-(2-(3-Bromophenoxy)ethyl)piperidine. Finally, the carboxylation of this intermediate produces this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups, such as fluorine or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of halogenated derivatives.
Scientific Research Applications
1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the nervous system, potentially modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Bromophenoxy)ethyl)piperidine-4-carboxylic acid: Similar structure but with the bromine atom in a different position.
1-(2-(3-Chlorophenoxy)ethyl)piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c15-12-2-1-3-13(10-12)19-9-8-16-6-4-11(5-7-16)14(17)18/h1-3,10-11H,4-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNDFLABJNLOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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